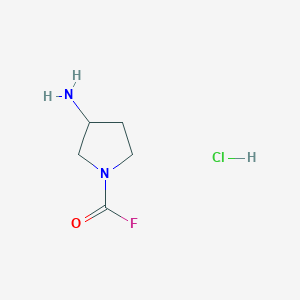
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H9FN2O·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride typically involves the reaction of 3-aminopyrrolidine with carbonyl fluoride in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, reduce production costs, and ensure consistent product quality .
化学反应分析
Types of Reactions
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can yield 3-aminopyrrolidine and carbonyl fluoride .
科学研究应用
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and target .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride include:
3-Aminopyrrolidine-1-carbonyl fluoride: Lacks the hydrochloride component but shares similar chemical properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one have similar structural features and are used in various chemical and biological applications.
Uniqueness
Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry .
生物活性
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesized derivatives, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, characterized by the presence of an amine and a carbonyl fluoride functional group. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, making it a valuable scaffold in drug discovery.
1. Antagonistic Activity
Research indicates that derivatives of 3-aminopyrrolidine exhibit antagonistic activity against human chemokine receptor 2 (CCR2). A study synthesized several derivatives and evaluated their potency, revealing that specific modifications significantly enhance their antagonistic effects. For instance, compounds with heteroatomic carbocycles demonstrated increased activity against CCR2, suggesting that structural variations can optimize therapeutic efficacy .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. A related study highlighted that tri- or tetra-substituted 3-aminopyrrolidine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This suggests that the compound could be a candidate for developing new antibacterial agents .
Case Study 1: Anticancer Activity
In a study focusing on anticancer properties, derivatives of pyrrolidine were screened for their efficacy against cancer cell lines such as MCF-7 and HeLa. One derivative demonstrated significant biological activity with an IC50 value in the low micromolar range, indicating potential for further development as an anticancer therapeutic .
Case Study 2: Antitrypanosomal Activity
A novel pyrrolidine derivative was tested for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited promising results in vitro, leading to further investigations into its pharmacokinetic properties and potential as an antitrypanosomal agent .
Data Table: Biological Activities of 3-Aminopyrrolidine Derivatives
属性
IUPAC Name |
3-aminopyrrolidine-1-carbonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-5(9)8-2-1-4(7)3-8;/h4H,1-3,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTATZIJERULZMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














